4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
Overview
Description
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential in treating addiction, ADHD, and schizophrenia.
Mechanism of Action
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol acts as a selective dopamine D4 receptor antagonist. It binds to the D4 receptor and blocks the binding of dopamine, which is involved in the regulation of mood, motivation, and reward. By blocking the D4 receptor, 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol can modulate the activity of dopamine in the brain and potentially alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol have been extensively studied in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol in lab experiments is its selectivity for the dopamine D4 receptor. This allows for more specific targeting of the receptor and potentially fewer off-target effects. However, one limitation is the potential for species differences in receptor expression and function, which can affect the translatability of results from animal models to humans.
Future Directions
There are several future directions for research on 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol. One area of interest is its potential in treating addiction and substance use disorders. Additionally, it has been shown to have potential in treating ADHD and schizophrenia, and further research in these areas could lead to new treatment options for these disorders. Finally, more research is needed to understand the long-term effects of 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol and its potential for use in humans.
properties
IUPAC Name |
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(4-5-16-6-8-19(23)9-7-16)22-11-10-17-12-20(24-2)21(25-3)13-18(17)14-22/h6-9,12-13,15,23H,4-5,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHNKLYKZVVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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